AR Degradation Potency in VCaP Cells
AR Degrader-2 exhibits a degradation concentration 50% (DC₅₀) of 0.3–0.5 μM in VCaP prostate cancer cells, which is approximately 3,000–5,000‑fold less potent than the PROTAC degrader ARD-2585 (DC₅₀ ≤0.1 nM) and ≥300‑fold less potent than the clinical PROTAC ARV-110 (DC₅₀ <1 nM) when compared under similar assay conditions . This substantial difference in potency defines AR Degrader-2 as a tool for studying AR degradation at higher, pharmacologically distinct concentrations, whereas ARD-2585 and ARV-110 are suited for sub-nanomolar studies and in vivo applications [1].
0.3–0.5 μM DC₅₀
ARV-110
Molecular glue mechanism; no bifunctional PROTAC architecture. Direct comparative selectivity data are limited.
Not reported
AR-V7 DC₅₀ 0.37 μM
AR-FL DC₅₀ 2 μM
No reported in vivo AR degradation or tumor growth inhibition data for AR Degrader-2.
| Evidence Dimension | AR Degradation Potency (DC₅₀) in VCaP Cells |
|---|---|
| Target Compound Data | 0.3–0.5 μM |
| Comparator Or Baseline | ARD-2585: ≤0.1 nM; ARV-110: <1 nM |
| Quantified Difference | ≥3,000‑fold less potent than ARD-2585; ≥300‑fold less potent than ARV-110 |
| Conditions | VCaP human prostate cancer cell line; Western blot quantification of AR protein levels following compound treatment |
Why This Matters
Researchers requiring distinct pharmacological windows for AR degradation experiments must select compounds based on precise potency data to avoid off-target effects or inadequate target engagement.
- [1] Han X, et al. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer. J Med Chem. 2021;64(18):13487–13509. View Source
